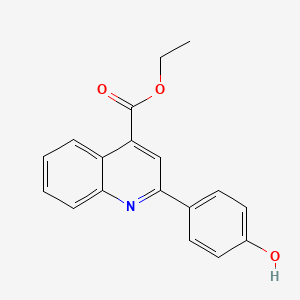
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as 2F-4F-BzP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but it is believed to act through multiple pathways in the brain. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and glutamate, which play a crucial role in the regulation of mood and behavior. Additionally, this compound has been shown to interact with various receptors such as 5-HT1A, D2, and NMDA, which are involved in the regulation of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. Additionally, this compound has been shown to modulate the activity of the glutamatergic system, which is involved in the regulation of various cognitive functions such as learning and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments include its high potency and selectivity for various neurotransmitter receptors, which allows for precise modulation of the brain activity. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal models. However, the limitations of using this compound include its limited solubility in water, which may require the use of organic solvents for administration. Additionally, the long-term effects of this compound on the brain are not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents for these disorders. Furthermore, the investigation of the long-term effects of this compound on the brain may provide valuable insights into its safety and efficacy.
Synthesis Methods
The synthesis of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which are believed to be mediated through the modulation of the serotonergic and dopaminergic systems. Additionally, this compound has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate the glutamatergic system.
properties
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18(24)15-3-1-2-4-16(15)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRIJCAJVWBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)

![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)

![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)